N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
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Overview
Description
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with phenyl and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can be compared with other similar compounds, such as:
N-Phenyl-2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with the pyridine ring at a different position, leading to variations in biological activity.
N-Phenyl-2-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Another positional isomer with distinct properties.
N-Phenyl-2-(5-(pyrimidin-4-yl)-1,3,4-thiadiazol-2-yl)aniline: Contains a pyrimidine ring instead of pyridine, which can alter its reactivity and applications.
Biological Activity
N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline, a compound featuring a thiadiazole core and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N4S, with a molecular weight of 254.31 g/mol. Its structure includes a phenyl ring connected to a thiadiazole ring that is further substituted with a pyridine group. The presence of nitrogen and sulfur in the thiadiazole ring enhances its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide or thiosemicarbazides.
Anticancer Activity
Research indicates that compounds with a 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cells. The mechanism of action is primarily attributed to the inhibition of lipoxygenase enzymes, which play a role in tumorigenesis.
A study demonstrated that certain nitro-containing derivatives exhibited higher cytotoxicity against the PC3 cell line compared to doxorubicin, a standard chemotherapy drug . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the phenyl ring can enhance or diminish anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Nitro Derivative A | PC3 | 5.0 | Lipoxygenase Inhibition |
Methoxy Derivative B | SKNMC | 10.0 | Apoptosis Induction |
Doxorubicin | PC3 | 15.0 | DNA Intercalation |
Antimicrobial Activity
N-Phenyl derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study reported that compounds containing the thiadiazole moiety exhibited superior antibacterial efficacy compared to standard antibiotics like ampicillin . The mechanism involves disruption of bacterial cell wall synthesis and interference with vital metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiadiazole Derivative C | Staphylococcus aureus | 12 µg/mL |
Thiadiazole Derivative D | Escherichia coli | 32 µg/mL |
Case Studies
- Cytotoxicity Study : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). Among them, a specific derivative demonstrated IC50 values significantly lower than those of conventional chemotherapeutics .
- Antibacterial Evaluation : In a comparative study against metronidazole-resistant Helicobacter pylori strains, several thiadiazole derivatives exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents for resistant infections .
Properties
CAS No. |
88518-10-9 |
---|---|
Molecular Formula |
C19H14N4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-phenyl-2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C19H14N4S/c1-2-6-15(7-3-1)21-17-9-5-4-8-16(17)19-23-22-18(24-19)14-10-12-20-13-11-14/h1-13,21H |
InChI Key |
UQSWKCGTKULKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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